1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
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Overview
Description
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (BMP) is an organic compound belonging to the piperazine family. It is a white crystalline solid that is soluble in water and other organic solvents. BMP has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a drug target.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceutical intermediates, dyes, and polymers. It is also used as a drug target, as it has been found to be involved in a number of biochemical and physiological processes.
Mechanism of Action
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine acts as a reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is an enzyme involved in the metabolism of neurotransmitters, such as serotonin and dopamine. Inhibition of MAO-A by this compound results in increased levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The inhibition of MAO-A by this compound results in increased levels of serotonin and dopamine in the brain. This can lead to a variety of effects, including increased alertness and improved mood. This compound has also been found to have neuroprotective effects, as it can reduce the levels of reactive oxygen species (ROS) in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a reversible inhibitor of MAO-A. The main limitation of using this compound is that it is not as potent as other MAO-A inhibitors, such as tranylcypromine.
Future Directions
In the future, 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine could be used to develop new drugs for the treatment of neurological disorders, such as depression and anxiety. It could also be used to develop new MAO-A inhibitors with improved potency and selectivity. Additionally, further research could be done to explore the potential of this compound as an antioxidant, as it has been found to reduce the levels of ROS in the brain. Finally, this compound could be used to develop new polymers and dyes for use in various industrial applications.
Synthesis Methods
1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine can be synthesized from the reaction of 2-bromo-5-chlorophenol and 4-methylpiperazine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 120-140 °C for 3-4 hours. The desired product is then isolated from the reaction mixture by precipitation or filtration.
properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISIBKGVWYZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682143 |
Source
|
Record name | 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261940-25-3 |
Source
|
Record name | 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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